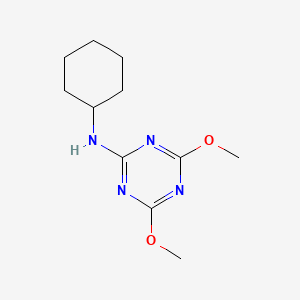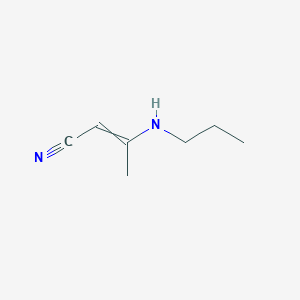![molecular formula C12H21ClN2O B14644377 N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea CAS No. 54187-21-2](/img/structure/B14644377.png)
N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea is a chemical compound with the molecular formula C12H21ClN2O This compound is known for its unique structure, which includes both cyclopropyl and chloroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea typically involves the reaction of bis(2-methylcyclopropyl)methylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Bis(2-methylcyclopropyl)methylamine+2-chloroethyl isocyanate→N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloroethyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-chloroethyl)urea: Known for its use in chemotherapy as an alkylating agent.
N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea: Another compound with similar structural features and applications in cancer treatment.
Uniqueness
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea stands out due to its unique combination of cyclopropyl and chloroethyl groups, which confer distinct reactivity and potential applications. Its structure allows for a range of chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
54187-21-2 |
|---|---|
Molecular Formula |
C12H21ClN2O |
Molecular Weight |
244.76 g/mol |
IUPAC Name |
1-[bis(2-methylcyclopropyl)methyl]-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C12H21ClN2O/c1-7-5-9(7)11(10-6-8(10)2)15-12(16)14-4-3-13/h7-11H,3-6H2,1-2H3,(H2,14,15,16) |
InChI Key |
BAHIBJDKKFYUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(C2CC2C)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



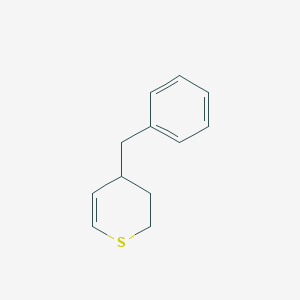
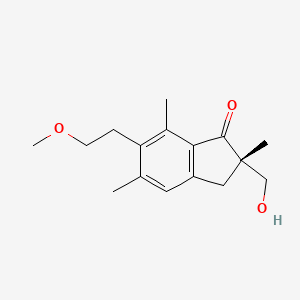
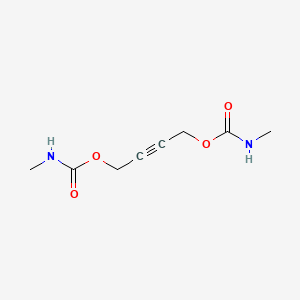
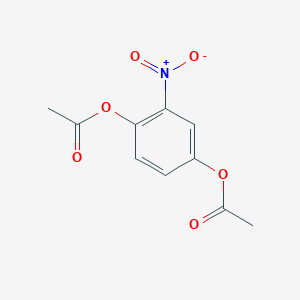
methanone](/img/structure/B14644315.png)
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
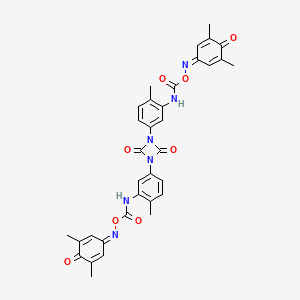
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
